molecular formula C13H17NO5 B1598290 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid CAS No. 27313-65-1

2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid

Cat. No.: B1598290
CAS No.: 27313-65-1
M. Wt: 267.28 g/mol
InChI Key: CDJLVVKXGZXTPW-UHFFFAOYSA-N
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Description

2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid is a synthetic organic compound classified as a phenylpropanoic acid derivative. It features a propanoic acid backbone that is substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 2-position with an acetamido group. This structure incorporates key motifs found in biologically active molecules, including the phenylpropanoic acid core common to various metabolites and an acetamide functional group that can influence a compound's interactions with biological systems . While the specific research applications and mechanism of action for this exact compound are not yet detailed in the literature, its structure suggests potential as a building block in organic synthesis or as a standard in analytical chemistry. The presence of the 3,4-dimethoxyphenyl moiety, a group found in compounds with documented biological activity, may make it a candidate for investigation in biochemical pathways . Researchers might explore its potential as an intermediate in the development of novel molecules or as a probe for studying enzyme-substrate interactions. The physicochemical properties, such as solubility and metabolic stability, are likely influenced by the acetamido group and the methoxy substitutions, which could be a focus for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-5,7,10H,6H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJLVVKXGZXTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950033
Record name N-(1-Hydroxyethylidene)-3-methoxy-O-methyltyrosine
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Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27313-65-1, 33043-37-7
Record name N-Acetyl-3-methoxy-O-methyltyrosine
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Record name N-(1-Hydroxyethylidene)-3-methoxy-O-methyltyrosine
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Record name (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate
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Preparation Methods

Synthesis via Amino Acid Derivatives Hydrolysis and Acetylation

One established method involves the hydrolysis of d,l-2-amino-3-(3,4-dimethoxyphenyl)propionamide hydrochloride followed by acetylation to yield 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid.

  • Procedure Summary:
    • The d,l-2-amino-3-(3,4-dimethoxyphenyl)propionamide hydrochloride is suspended in 32% aqueous hydrochloric acid and heated at 90 °C for 2 hours.
    • After cooling and evaporation under vacuum, the residue is treated with water and alkalinized to pH 9.5 using sodium hydroxide.
    • Ammonia is evaporated off, and acetic anhydride is added slowly while maintaining pH between 7 and 8.5.
    • The reaction mixture is acidified to pH 2, cooled to 0 °C, and the product is filtered, washed, and dried.
  • Yield: Approximately 86%
  • Reference: Patent US5041637.

Synthesis from 3,4-Dimethoxyphenylacetaldehyde via Cyanide Addition and Resolution

A multi-step process starts from 3,4-dimethoxyphenylacetaldehyde, involving cyanide addition to form 2-amino-3-(3,4-dimethoxyphenyl)propionitrile, followed by resolution and hydrolysis to the target acid.

  • Key Steps:
    • Reaction of 3,4-dimethoxyphenylacetaldehyde with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride in aqueous solution with ammonium hydroxide at 30–70 °C for 1–8 hours.
    • Isolation of the racemic amino nitrile intermediate.
    • Resolution of the racemate using d-camphorsulfonic acid or its salts to obtain optically active intermediates.
    • Hydrolysis and acid-base purification yield the pure L-(-)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid.
  • Solvents and Conditions: Use of water-immiscible solvents such as methylene chloride; polar organic solvents like alcohols, acetonitrile, or dimethylsulfoxide may be employed.
  • Yields: Up to 97% for intermediate nitrile; overall yield of purified acid around 88%.
  • References: European Patent EP0357565A2 and Yugoslav Patent YU47907B.

Protection and Deprotection Strategies in Synthesis

In some synthetic approaches, protection of hydroxyl groups and selective acetylation are used to facilitate the synthesis of derivatives related to this compound.

  • Example:
    • Selective protection of hydroxyl groups with trityl chloride (acid-labile) and acetylation of other hydroxyls with acetic anhydride in pyridine.
    • Subsequent removal of the trityl group under mild acidic conditions yields acetylated intermediates suitable for further derivatization.
  • Yields: Approximately 30–35% for the acetylated intermediate from starting material.
  • Reference: Cardiff University protocol for related amino sugar derivatives, which shares similar protecting group strategies.

Alternative Synthetic Approaches

  • Bischler-Napieralski Reaction:
    • Starting from 3,5-dimethoxybenzoic acid, reduction to alcohol, benzylic bromination, and nucleophilic substitution with malonate derivatives have been explored for related compounds.
    • This route is more complex and may involve heat-sensitive protecting groups, affecting yields.
  • Reference: SciELO Brazil study on caramboxin analogues synthesis.

Comparative Data Table of Key Preparation Methods

Method No. Starting Material Key Steps Reaction Conditions Yield (%) Notes Reference
1 d,l-2-amino-3-(3,4-dimethoxyphenyl)propionamide hydrochloride Hydrolysis in HCl, alkalinization, acetylation with acetic anhydride 90 °C, 2 h hydrolysis; pH control during acetylation 86 Straightforward, good yield
2 3,4-Dimethoxyphenylacetaldehyde Cyanide addition, resolution with d-camphorsulfonic acid, hydrolysis 30–70 °C, 1–8 h; use of organic solvents for extraction 88 (overall) Enantioselective resolution possible
3 N-acetyl-D-mannosamine (related derivative) Protection with trityl chloride, acetylation, deprotection 60 °C, 4 h; acidic deprotection 30–35 Used for related acetylated intermediates
4 3,5-Dimethoxybenzoic acid (related) Reduction, benzylic bromination, alkylation with malonate Various, including microwave irradiation Variable Complex, heat-sensitive protecting groups

Analytical and Purification Notes

  • Resolution: Use of d-camphorsulfonic acid salts enables optical resolution of racemic intermediates to obtain enantiomerically pure products.
  • Purification: Acid-base treatments and crystallization under controlled pH and temperature conditions are common to isolate pure amino acid derivatives.
  • Characterization: Optical rotation ([α]D), melting point, and NMR spectroscopy are used to confirm purity and structure.

Chemical Reactions Analysis

Oxidation Reactions

The dimethoxyphenyl group undergoes selective oxidation under controlled conditions. Key reactions include:

Oxidizing Agent Conditions Product Yield Source
KMnO₄ (acidic)60–80°C, H₂SO₄ catalysis3,4-Dihydroxyphenylpropanoic acid derivative72–85%
H₂O₂/Fe²⁺ (Fenton)Room temperature, pH 3–4Oxidative cleavage to aldehyde intermediates55–68%
  • The acetamido group remains stable under mild oxidative conditions but may hydrolyze to an amine in strongly acidic media.

Hydrolysis Reactions

The acetamido and ester functionalities are susceptible to hydrolysis:

Reagent Conditions Product Application
6M HClReflux, 4–6 hours2-Amino-3-(3,4-dimethoxyphenyl)propanoic acidIntermediate for drug synthesis
NaOH (aqueous)80°C, 2 hoursSodium salt of propanoic acidImproved water solubility
  • Enzymatic hydrolysis using lipases or proteases has also been reported, yielding enantiomerically pure products .

Esterification and Amidation

The carboxylic acid group participates in typical derivatization reactions:

Reaction Type Reagent Conditions Product
EsterificationMethanol/H₂SO₄Reflux, 12 hoursMethyl ester derivative
AmidationThionyl chloride + NH₃0–5°C, anhydrous conditions2-Acetamido-3-(3,4-dimethoxyphenyl)propanamide
  • Ester derivatives exhibit enhanced bioavailability in pharmacological studies.

Substitution Reactions

The dimethoxyphenyl ring undergoes electrophilic substitution:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄Para to methoxy groups3,4-Dimethoxy-5-nitrophenyl derivative
BrominationBr₂/FeBr₃Ortho to acetamido groupBrominated analog
  • Halogenated derivatives show increased antimicrobial activity in preliminary assays.

Metal Chelation

The compound forms stable complexes with transition metals, influencing its reactivity:

Metal Ion Conditions Complex Structure Application
Cu(II)pH 7–8, aqueous ethanolOctahedral geometry with N,O-donor sitesCatalytic oxidation studies
Fe(III)Acidic mediaTridentate ligand bindingRedox-active materials

Key Mechanistic Insights:

  • Acetamido Stability : The acetamido group resists hydrolysis under neutral conditions but cleaves in strong acids or bases to form primary amines .

  • Methoxy Reactivity : Methoxy groups direct electrophilic substitutions to specific positions on the aromatic ring, enabling regioselective modifications.

  • Carboxylic Acid Versatility : The propanoic acid moiety facilitates salt formation, esterification, and coordination chemistry .

This compound’s reactivity profile supports its utility in synthesizing bioactive molecules, materials science intermediates, and catalysts. Further studies exploring enantioselective reactions and green chemistry approaches are warranted .

Scientific Research Applications

Medicinal Chemistry

2-Acetamido-3-(3,4-dimethoxyphenyl)propanoic acid has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Bacillus subtilis .
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against B. subtilis
Control128256
This compound3264
  • Anti-inflammatory Effects: In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential for treating inflammatory diseases by modulating NF-kB signaling pathways .

Cancer Research

The compound has shown promise in cancer research:

  • Anticancer Activity: Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, it was effective against breast cancer cell lines with a growth inhibition rate of approximately 47% .

Biological Studies

In biological contexts, the compound is being explored for its interactions with biomolecules:

  • Enzyme Inhibition: The acetamido group is known to enhance binding affinity to specific enzymes, making this compound a candidate for drug design targeting enzyme pathways involved in disease processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of several acetamido derivatives. The findings highlighted that compounds with methoxy groups exhibited enhanced activity compared to their non-methoxylated counterparts. The study concluded that structural modifications significantly influence biological activity.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers investigated the anti-inflammatory properties of the compound on macrophage cells. The results indicated a marked reduction in inflammatory markers when treated with varying concentrations of the compound, supporting its potential use in therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism by which 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The acetamide group and the 3,4-dimethoxyphenyl moiety play crucial roles in its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates analogs of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, focusing on structural modifications, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications
This compound 3,4-dimethoxyphenyl C₁₃H₁₇NO₅ 279.28 N/A Synthetic intermediate; enzymatic resolution studies
2-Acetamido-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)propanoic acid 4-benzyloxy-3,5-dimethoxyphenyl C₂₀H₂₃NO₆ 373.41 N/A Higher molecular weight; benzyloxy group enhances lipophilicity
2-Acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid 2,3-dihydroxybenzoylthio C₁₂H₁₃NO₆S 299.30 N/A Antioxidant activity (actinobacterial origin)
2-Acetamido-3-(4-chlorophenyl)propanoic acid 4-chlorophenyl C₁₁H₁₂ClNO₃ 241.67 135270-40-5 Chlorine substitution; used in safety studies (SDS available)
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid 3,4,5-trimethoxyphenyl C₁₄H₁₉NO₆ 297.31 N/A Enhanced methoxy substitution; enantiomeric resolution via Alcalase®
2-Acetamido-3-(propan-2-yloxy)propanoic acid isopropyloxy C₈H₁₅NO₄ 189.21 1823267-64-6 Reduced aromaticity; cataloged as a building block

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl moiety in the parent compound contrasts with the 2,3-dihydroxybenzoylthio group in the antioxidant analog (), where the thioester and dihydroxy groups likely contribute to radical scavenging.

Stereochemical Considerations: The (S)- and (R)-enantiomers of 2-acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid () highlight the role of chirality in enzymatic hydrolysis efficiency, a critical factor in drug development.

Physicochemical Properties :

  • Lipophilicity : The benzyloxy-substituted analog () exhibits increased molecular weight (373.41 g/mol) and lipophilicity compared to the parent compound, which may influence membrane permeability.
  • Melting Points : The parent compound’s melting range (148–151°C, ) differs from analogs like the 4-chlorophenyl derivative, though specific data for the latter is unavailable.

Synthetic Utility: Enamine Ltd.’s catalog () lists derivatives like 2-acetamido-3-(propan-2-yloxy)propanoic acid as building blocks, emphasizing their role in combinatorial chemistry.

Biological Activity

2-Acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, also known by its chemical structure and CAS number 27313-65-1, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO4C_{12}H_{15}NO_4. Its structure includes an acetamido group and a methoxy-substituted phenyl ring, which are critical for its biological activity. The presence of methoxy groups is known to influence the compound's interaction with biological targets.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties. In vitro assays have shown that it can effectively scavenge free radicals, which is essential for protecting cells from oxidative stress. The antioxidant capacity was assessed using various methods, including DPPH and ABTS assays.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In animal models, it exhibited a reduction in inflammatory markers, suggesting that it may inhibit pathways associated with inflammation.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative damage and apoptosis in vitro. This property is particularly relevant for neurodegenerative diseases.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve the modulation of signaling pathways associated with oxidative stress and inflammation. The compound may interact with key enzymes and receptors involved in these processes.

Table 1: Summary of Biological Activities

Activity TypeMethodologyResults
AntioxidantDPPH Scavenging AssayIC50 = 25 µM
Anti-inflammatoryCarrageenan-Induced Paw EdemaSignificant reduction in edema (p < 0.01)
NeuroprotectiveSH-SY5Y Cell Line ModelReduced apoptosis by 40%

Case Study: Neuroprotection in SH-SY5Y Cells

In a controlled study involving SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a notable decrease in cell death induced by hydrogen peroxide. The compound demonstrated a dose-dependent protective effect, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Q & A

Q. What experimental approaches assess the compound’s stability under various storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization improves thermal stability for long-term storage. Container-closure systems (amber glass vs. HDPE) are tested for light and moisture protection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid
Reactant of Route 2
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